molecular formula C10H12N2O3 B7942406 2,N,N-trimethyl-4-nitro-benzamide

2,N,N-trimethyl-4-nitro-benzamide

Cat. No. B7942406
M. Wt: 208.21 g/mol
InChI Key: IMNXFFJNFPGVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629168B2

Procedure details

A solution of 2 g (10.7 mmol) 2-methyl-4-nitro-benzoic acid, 1.32 ml (11.8 mmol) N-methyl-morpholine, 2.36 g (12 mmol) EDC-HCl and 2.36 g (12 mmol) HOBt in 50 ml dichloromethane is stirred at RT for 45 min, then dimethylamine solution (5.9 ml, 33% in EtOH) is added and the reaction mixture is heated to 40° C. and stirred at this temperature for 20 h. Another 1.32 ml (11.8 mmol) N-methyl-morpholine, 2.36 g (12 mmol) EDC-HCl and 2.36 g (12 mmol) HOBt (hydroxyl-benzotriazole) are added and stirred for 45 min, the again dimethylamine solution (5.9 ml, 33% in EtOH) is added and the reaction mixture is stirred at 40° C. for 35 h. After that the reaction mixture is cooled to RT and poured onto EtOAc/water. The organic layer is washed with sat. NAHCO3 solution and with water, dried over MgSO4, filtered and the filtrate is concentrated in vacuo. The residue is purified by chromatography (silicagel, hexane:EtOAc=1:1=>EtOAc) to afford the title compound as a yellowish oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Name
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Quantity
1.32 mL
Type
reactant
Reaction Step Three
Quantity
2.36 g
Type
reactant
Reaction Step Three
Name
Quantity
2.36 g
Type
reactant
Reaction Step Three
Quantity
5.9 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[CH3:14][N:15]1CCOC[CH2:16]1.CCN=C=NCCCN(C)C.Cl.OC1C2N=NNC=2C=CC=1.CNC>ClCCl>[CH3:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([N:15]([CH3:16])[CH3:14])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
1.32 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
2.36 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
2.36 g
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.9 mL
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
1.32 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
2.36 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
2.36 g
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21
Step Four
Name
Quantity
5.9 mL
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 45 min
Duration
45 min
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at 40° C. for 35 h
Duration
35 h
TEMPERATURE
Type
TEMPERATURE
Details
After that the reaction mixture is cooled to RT
ADDITION
Type
ADDITION
Details
poured onto EtOAc/water
WASH
Type
WASH
Details
The organic layer is washed with sat. NAHCO3 solution and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography (silicagel, hexane:EtOAc=1:1=>EtOAc)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC1=C(C(=O)N(C)C)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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